Allyl isopropyl sulfide
Overview
Description
Allyl isopropyl sulfide is an organic compound with the molecular formula C6H12S. It is a colorless liquid that is primarily used as a flavoring agent due to its characteristic onion and garlic-like odor. This compound is part of the larger family of organosulfur compounds, which are known for their diverse chemical properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
Allyl isopropyl sulfide can be synthesized through various methods. One common approach involves the S-allylation of sulfinate esters followed by reduction with sodium borohydride. This one-pot method is efficient and leaves various functional groups unreacted . Another method involves the reaction of thiols with allyl halides under nucleophilic substitution conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of large-scale reactors where the reaction conditions are carefully controlled to optimize yield and purity. The process often includes steps such as distillation and purification to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Allyl isopropyl sulfide undergoes several types of chemical reactions, including:
Oxidation: This reaction can produce sulfoxides and sulfones.
Reduction: Reduction reactions typically yield thiols.
Substitution: This compound can participate in nucleophilic substitution reactions, forming various substituted sulfides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Allyl halides and thiols are common reactants in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and substituted sulfides, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Allyl isopropyl sulfide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of allyl isopropyl sulfide involves its interaction with various molecular targets and pathways. One key mechanism is its ability to release hydrogen sulfide (H2S), which has been shown to have various biological effects, including vasodilation and antimicrobial activity . Additionally, it can act as a radical scavenger and enzyme inhibitor, further contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- Allyl methyl sulfide
- Allyl ethyl sulfide
- Diallyl sulfide
- Allyl benzyl sulfide
- Allyl acetonyl sulfide
Uniqueness
Allyl isopropyl sulfide is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to release hydrogen sulfide and its strong odor make it particularly valuable in both scientific research and industrial applications .
Properties
IUPAC Name |
2-prop-2-enylsulfanylpropane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12S/c1-4-5-7-6(2)3/h4,6H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJBPXSILEFOOQD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SCC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60334611 | |
Record name | Allyl isopropyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
116.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50996-72-0 | |
Record name | Allyl isopropyl sulfide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60334611 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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